Product packaging for 3,3'-Dimethylbiphenyl(Cat. No.:CAS No. 612-75-9)

3,3'-Dimethylbiphenyl

Cat. No.: B1664587
CAS No.: 612-75-9
M. Wt: 182.26 g/mol
InChI Key: GVEDOIATHPCYGS-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Biphenyl (B1667301) Derivatives

The study of biphenyl derivatives dates back to the 19th century, with early synthetic methods laying the groundwork for this class of compounds. nih.gov Key historical developments include the Wurtz-Fittig reaction and the Ullmann reaction, which provided pathways for the formation of carbon-carbon bonds between aryl halides. nih.govarabjchem.org Biphenyl itself can be sourced from natural materials like coal tar, crude oil, and natural gas through distillation. arabjchem.orgwikipedia.org

The synthesis of 3,3'-dimethylbiphenyl specifically has been achieved through various methods over the years. Early preparations involved the reaction of m-bromotoluene or m-iodotoluene with sodium, the use of copper powder with m-iodotoluene, and the treatment of o-toluidine (B26562) with nitrous acid in an alcoholic solution. orgsyn.org Other routes have included the reduction of m-bromotoluene with hydrazine (B178648) hydrate (B1144303) using a palladium-calcium carbonate catalyst and the formation from m-tolyllithium upon treatment with oxygen. orgsyn.org A significant method for deamination of aromatic amines, developed by Mai and later modified, utilizes hypophosphorous acid and has been applied to produce 3,3'-dimethoxybiphenyl, a related compound. orgsyn.org

Significance of Biphenyl Scaffold in Organic Chemistry

The biphenyl scaffold is a fundamental structural motif in organic chemistry, valued for its rigidity, chemical stability, and the spatial arrangement it provides for functional groups. rsc.orglookchem.com This core structure is present in a wide array of compounds with significant applications, including pharmaceuticals, agricultural products, and materials science. rsc.orgresearchgate.net The electronic and steric properties of biphenyls, influenced by the torsion along the central carbon-carbon bond, dictate their reactivity and interactions with other molecules. researchgate.netresearchgate.net

While biphenyl itself is relatively non-reactive, the introduction of functional groups onto the phenyl rings is crucial for its use in synthesis. rsc.orgresearchgate.net These substituted biphenyls serve as versatile intermediates for creating more complex molecules. researchgate.net For instance, they are key building blocks for liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and various polymers. arabjchem.orgrsc.org The ability to easily introduce multiple functional groups in specific spatial arrangements makes the biphenyl scaffold a prime target for creating libraries of compounds for drug discovery and materials science research. lookchem.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a precursor in the synthesis of more complex molecules with specific applications. One major area of investigation is its use in the production of polymers and liquid crystals. The acetylated derivatives of this compound are of particular interest for these applications.

Another significant research direction involves the synthesis of diisocyanides derived from this compound, which function as bridging ligands in coordination chemistry. For example, 4,4′-diisocyano-3,3′-dimethylbiphenyl can form three-dimensional networks, which have potential applications in materials science. iucr.org Furthermore, derivatives of this compound, such as 3,3'-dimethyl-4,4'-biphenyldicarboxylic acid, are synthesized for potential use in creating novel polymers. chemicalbook.com The compound and its derivatives are also explored in the context of medicinal chemistry, with some biphenylaminoquinoline derivatives showing potential as anticancer agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14 B1664587 3,3'-Dimethylbiphenyl CAS No. 612-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(3-methylphenyl)benzene
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InChI

InChI=1S/C14H14/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3-10H,1-2H3
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InChI Key

GVEDOIATHPCYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14
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DSSTOX Substance ID

DTXSID90210111
Record name 3,3'-Dimethylbiphenyl
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Molecular Weight

182.26 g/mol
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CAS No.

612-75-9
Record name 3,3′-Dimethylbiphenyl
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Record name 3,3'-Dimethylbiphenyl
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Record name 3,3'-DIMETHYLBIPHENYL
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Record name 3,3'-Dimethylbiphenyl
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Record name 3,3'-dimethylbiphenyl
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Chemical Reactivity and Reaction Mechanisms of 3,3 Dimethylbiphenyl

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a primary pathway for the functionalization of 3,3'-Dimethylbiphenyl. The directing effects of the two methyl groups at the 3 and 3' positions guide incoming electrophiles primarily to the 4, 4', 6, and 6' positions.

Friedel-Crafts acetylation is a key method for introducing acetyl groups onto the aromatic rings of 3,3'-dmbp, yielding aromatic ketones that serve as intermediates for various applications, including liquid crystals and polymers. nih.govruc.dk The reaction typically involves an acylating agent like acetyl chloride (AcCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). ruc.dksigmaaldrich.com

The conditions of the reaction, such as solvent, temperature, and stoichiometry, significantly influence the product distribution and yield. nih.gov Studies have shown that using the Perrier addition procedure, where the substrate is added to a pre-formed complex of the acylating agent and catalyst, in boiling 1,2-dichloroethane (B1671644) provides superior results for monoacetylation. nih.govruc.dk Under these conditions with stoichiometric amounts of reagents, 4-acetyl-3,3'-dimethylbiphenyl (4-Ac-3,3'-dmbp) can be formed almost quantitatively, a yield nearly double that of previously reported methods. nih.govresearchgate.net

Increasing the molar ratio of the reagents leads to diacetylation. When a molar ratio of substrate:AcCl:AlCl₃ of 1:4:4 or 1:6:6 is used in boiling 1,2-dichloroethane, a mixture of 4,4'-diacetyl-3,3'-dimethylbiphenyl and 4,6'-diacetyl-3,3'-dimethylbiphenyl is produced in a total yield approaching 100%. nih.govresearchgate.net

The reaction mechanism is believed to differ between mono- and diacetylation. nih.gov For monoacetylation, the discrimination against the formation of the 6-acetyl derivative suggests that the electrophile is a bulky AcCl:AlCl₃ complex or a larger agglomerate. nih.govruc.dk In contrast, the less selective diacetylation of the deactivated monoacetylated substrate is thought to involve the more reactive acetyl cation as the electrophile. nih.govruc.dk

Table 1: Product Yields in Friedel-Crafts Acetylation of this compound nih.govresearchgate.net
Molar Ratio (Substrate:AcCl:AlCl₃)SolventTemperatureProduct(s)Total Yield
1:1:11,2-dichloroethaneBoiling4-acetyl-3,3'-dimethylbiphenyl~100%
1:4:41,2-dichloroethaneBoiling4,4'-diacetyl-3,3'-dmbp and 4,6'-diacetyl-3,3'-dmbp~100%
1:6:61,2-dichloroethaneBoiling4,4'-diacetyl-3,3'-dmbp and 4,6'-diacetyl-3,3'-dmbp~100%

Halogenation of this compound introduces halogen atoms onto the aromatic rings. In the case of chlorination, the reaction yields a mixture of isomers. The primary products are 2-chloro-3,3'-dimethylbiphenyl, 4-chloro-3,3'-dimethylbiphenyl, and 6-chloro-3,3'-dimethylbiphenyl, with the 4-isomer being the predominant product. researchgate.net

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic rings, typically using sulfuric acid or sulfur trioxide as the sulfonating agent. rsc.orgajgreenchem.com The sulfonation of this compound in sulfuric acid at 25°C leads to the formation of disubstituted products. rsc.org

Detailed analysis has shown that this reaction produces a nearly equimolar mixture of this compound-4,4'-disulphonic acid and this compound-4,6'-disulphonic acid, with a product ratio of 52:48, respectively. rsc.org If the reaction is allowed to proceed further, both of these disulphonic acids can be subsequently sulfonated to yield the same final product: this compound-4,4',6,6'-tetrasulphonic acid. rsc.org

Table 2: Product Distribution in the Sulfonation of this compound rsc.org
Reaction StageProductRelative Proportion
DisulfonationThis compound-4,4'-disulphonic acid52%
This compound-4,6'-disulphonic acid48%
Further SulfonationThis compound-4,4',6,6'-tetrasulphonic acid-

Oxidation Reactions of this compound Derivatives

The methyl groups of this compound and its derivatives can be oxidized to carboxylic acids, which are valuable monomers in polymer synthesis.

The acetyl derivatives obtained from the Friedel-Crafts acetylation of 3,3'-dmbp can be efficiently converted to their corresponding carboxylic acids. nih.govresearchgate.net This transformation is readily achieved through hypochlorite (B82951) oxidation. nih.govresearchgate.net This reaction provides a synthetic route to biphenyldicarboxylic acids, which have potential applications in cancer treatment research and as polymer precursors. nih.govresearchgate.net

The direct oxidation of the methyl groups on the this compound core is a method to produce biphenyldicarboxylic acids. These dicarboxylic acids are precursors for synthesizing polyesters and can be used in the production of plasticizers. google.com A patented process describes the selective oxidation of dimethylbiphenyl compounds to the corresponding biphenyldicarboxylic acids. google.com

This process involves reacting the dimethylbiphenyl compound with an oxidizing medium in an acidic solvent. google.com The reaction is catalyzed by a system containing cobalt, manganese, and bromine. google.com The oxidation is carried out at temperatures ranging from 150°C to 210°C. google.com This method is designed to be highly selective, minimizing the formation of under-oxidized byproducts and maximizing the yield of the fully oxidized dicarboxylic acid. google.com By terminating the supply of the dimethylbiphenyl while continuing the supply of the oxidizing medium and catalyst, a reaction product containing at least 95 wt% of the desired biphenyldicarboxylic acid can be achieved. google.com

Derivatization Chemistry

The structural framework of this compound serves as a versatile scaffold for the synthesis of a variety of derivatives through reactions involving its aromatic rings and methyl groups. The derivatization of this compound allows for the introduction of various functional groups, leading to the formation of molecules with tailored properties for specific applications.

A notable derivatization pathway for this compound involves its conversion to 3,3'-dimethylbenzidine, which then serves as a precursor for the synthesis of acetohydrazide derivatives. This multi-step synthesis begins with the condensation of 3,3'-dimethylbenzidine with glyoxylic acid in ethanol (B145695) to yield 2,2'-(this compound-4,4'-diyl)bis(azan-1-yl-1-ylidene)diacetic acid. uva.eswikipedia.orgims.ac.jp

The subsequent esterification of this diacetic acid with ethanol in the presence of sulfuric acid produces the corresponding diester, diphenyl-2,2'-(this compound-4,4'-diyl)bis(azan-1-yl-1-ylidene)diacetate. uva.eswikipedia.orgims.ac.jp This ester is then converted to the key acid hydrazide intermediate, 2,2'-(this compound-4,4'-diyl)bis(azan-1-yl-1-ylidene)diacetohydrazide, through a reaction with hydrazine (B178648) hydrate (B1144303) in an ethanol medium. uva.eswikipedia.orgims.ac.jp

Finally, this diacetohydrazide is reacted with various substituted aldehydes in ethanol to generate the corresponding Schiff bases, namely 2,2'-(this compound-4,4'-diyl)bis(azan-1-yl-1-ylidine)bis(N'-(3-alkyl-4-hydroxybenzylidene)acetohydrazide). uva.eswikipedia.orgims.ac.jp The synthesized Schiff bases have been characterized using spectral methods and have been screened for their antibacterial activity. uva.eswikipedia.orgims.ac.jp

Reaction Scheme for the Synthesis of Acetohydrazide Derivatives:

StepReactantsReagents/ConditionsProduct
13,3'-Dimethylbenzidine, Glyoxylic acidEthanol2,2'-(this compound-4,4'-diyl)bis(azan-1-yl-1-ylidene)diacetic acid
2Diacetic acid derivative from Step 1, EthanolSulfuric acidDiphenyl-2,2'-(this compound-4,4'-diyl)bis(azan-1-yl-1-ylidene)diacetate
3Diester from Step 2, Hydrazine hydrateEthanol2,2'-(this compound-4,4'-diyl)bis(azan-1-yl-1-ylidene)diacetohydrazide
4Diacetohydrazide from Step 3, Substituted aldehydesEthanol2,2'-(this compound-4,4'-diyl)bis(azan-1-yl-1-ylidine)bis(N'-(3-alkyl-4-hydroxybenzylidene)acetohydrazide)

Diisocyanates:

A significant derivative of this compound is 3,3'-dimethyl-4,4'-biphenylene diisocyanate, commonly known as TODI (Tolidine diisocyanate). rsc.orgmdpi.com The synthesis of this compound generally involves the reaction of a 3,3'-dimethyl-4,4'-biphenylene derivative with phosgene (B1210022) or other isocyanate precursors. uva.es A patented method describes the preparation of dimethyl biphenyl (B1667301) diisocyanate from di-o-toluidine and gaseous carbon dioxide in the presence of a polyoxometalate catalyst, phenylsilane, an acid binding agent, and a dehydrating agent. rsc.org This method is highlighted for its use of a recyclable and environmentally friendly catalyst, which operates under mild reaction conditions with high specificity and selectivity. rsc.org

The isocyanate groups in TODI are highly reactive and can undergo addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity is fundamental to its primary application in the production of polyurethanes. uva.es

Diisocyanides:

Currently, there is a lack of readily available scientific literature detailing the direct synthesis of diisocyanide derivatives from this compound. While isocyanide-based multicomponent reactions like the Ugi and Passerini reactions are well-established for the synthesis of a wide array of compounds, their application starting from this compound derivatives is not extensively documented in the reviewed sources. wikipedia.orgnih.govnih.govnih.govnih.govbohrium.com

The derivatization of this compound is a key strategy for developing materials with specific functionalities.

Polymer Science: The diisocyanate derivative, TODI, is a crucial monomer in polymer chemistry, particularly for the synthesis of polyurethanes. uva.es The incorporation of the rigid and sterically hindered this compound unit into the polymer backbone imparts improved thermal stability and mechanical properties to the resulting polyurethanes. uva.es These polyurethanes find use as elastomers, coatings, and adhesives. uva.es Additionally, derivatives of this compound have been explored in the creation of polyimides for gas separation membranes, where the bulky methyl groups can influence the fractional free volume and gas permeability. uva.es

Materials Science: Biphenyl derivatives are known to be precursors for liquid crystals. While not extensively detailed for this compound specifically, the general principle involves the introduction of mesogenic groups to the biphenyl core to induce liquid crystalline phases. nih.govbohrium.com The molecular geometry of biphenyl derivatives, including the dihedral angle between the phenyl rings, is a critical factor in determining their liquid crystalline properties.

Catalysis: The chiral nature of certain substituted biphenyls makes them valuable as ligands in asymmetric catalysis. While specific applications of this compound in this area are not widely reported, the development of chiral biphenyl ligands is an active area of research for creating catalysts that can achieve high stereoselectivity in organic reactions. ims.ac.jpnih.gov

Biological and Medicinal Chemistry: As previously mentioned, acetohydrazide derivatives of this compound have been investigated for their potential antibacterial properties. uva.eswikipedia.orgims.ac.jp The broader class of hydrazone derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. organic-chemistry.orgmdpi.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scirp.orgresearchgate.net It is widely employed to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals. scirp.orgmdpi.com For 3,3'-Dimethylbiphenyl, DFT calculations offer a molecular-level understanding of its behavior in chemical reactions and its fundamental electronic nature.

Electrophilic aromatic substitution is a critical class of reactions for aromatic compounds. nih.gov The reactivity and regioselectivity of these reactions are largely determined by the nucleophilicity of the carbon atoms within the aromatic rings, which is influenced by the attached substituent groups. nih.gov In the case of this compound, the two methyl groups are activating and ortho-, para-directing.

DFT calculations can be used to quantify these effects. By modeling the molecule, researchers can compute electron density maps and atomic charges (such as Hirshfeld charges) to identify the positions most susceptible to electrophilic attack. nih.govresearchgate.net The sites ortho and para to the methyl groups (positions 2, 4, 6, 2', 4', and 6') would be expected to have the highest electron density. Furthermore, DFT can model the reaction pathways for various electrophilic substitutions (e.g., nitration, halogenation) to calculate the activation energy barriers for substitution at each possible position. nih.gov The positions with the lowest energy barriers are the kinetically favored sites for substitution.

Table 1: Predicted Regioselectivity in Electrophilic Nitration of this compound based on Theoretical DFT Calculations This table presents hypothetical representative data for illustrative purposes.

Position of SubstitutionCalculated Relative Activation Energy (kcal/mol)Predicted Major/Minor Product
4-position (para to CH₃)0 (Reference)Major
6-position (ortho to CH₃)+1.2Major
2-position (ortho to CH₃)+3.5 (higher due to steric hindrance)Minor
5-position (meta to CH₃)+8.0Trace

For this compound, an electrophile can attack various positions on the rings, leading to different σ-complex isomers. By performing geometry optimization and energy calculations for each possible σ-complex, DFT can establish their relative stabilities. researchgate.netmdpi.com The σ-complexes that benefit most from the electron-donating and hyperconjugative effects of the methyl group will be lower in energy. The calculated energies of these intermediates correlate directly with the thermodynamic stability of the final isomeric products, providing a theoretical rationale for the observed product distribution.

The conformation of biphenyl (B1667301) and its derivatives is defined by the torsional (dihedral) angle between the planes of the two phenyl rings. While biphenyl is nearly planar in the solid state, it adopts a twisted conformation in the gas phase to minimize steric hindrance between the ortho-hydrogens. In this compound, steric interactions between the methyl group on one ring and the ortho-hydrogens on the other ring influence this dihedral angle.

DFT can be used to calculate the potential energy surface as a function of the inter-ring dihedral angle, allowing for the determination of the lowest-energy conformation. This deviation from planarity has a significant impact on the electronic properties of the molecule. A larger twist angle reduces the extent of π-conjugation between the two aromatic rings. This, in turn, affects the electronic communication between the rings, influencing properties such as the HOMO-LUMO gap and the UV-visible absorption spectrum. irjweb.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. conicet.gov.arphyschemres.org The energy difference between these two orbitals is the HOMO-LUMO gap, a critical parameter that provides insight into the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. irjweb.comconicet.gov.ar A small HOMO-LUMO gap generally signifies higher chemical reactivity. irjweb.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound This table presents hypothetical representative data based on general DFT principles for illustrative purposes.

ParameterCalculated Energy (eV)Implication
EHOMO-5.85Electron-donating capability
ELUMO-0.95Electron-accepting capability
Energy Bandgap (ΔE = ELUMO - EHOMO)4.90Indicates high kinetic stability

Quantum Chemical Modeling of this compound and its Analogues

Quantum chemical modeling extends beyond single-point calculations to provide a comprehensive understanding of molecular behavior. uou.ac.instanford.edu By modeling this compound alongside its analogues, such as other dimethylbiphenyl isomers (e.g., 2,2'-dimethylbiphenyl, 4,4'-dimethylbiphenyl) and the parent biphenyl molecule, a systematic structure-property relationship can be established.

In Silico Predictions of Environmental Fate and Toxicity (QSAR methods)

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the environmental fate and toxicological effects of chemicals, reducing the need for extensive experimental testing. ecetoc.orgmdpi.com QSAR models are mathematical equations that correlate the chemical structure and properties (descriptors) of a set of compounds with their biological activity or environmental property. ecetoc.orgnih.gov

For this compound, QSAR methods can be used to estimate its potential environmental impact. Molecular descriptors for the compound, which can be calculated using quantum chemical methods, would be used as inputs for established QSAR models. These descriptors can include:

Physicochemical properties: LogP (octanol-water partition coefficient), molecular weight, solubility.

Topological descriptors: Molecular connectivity indices.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Based on these inputs, QSAR models can predict endpoints such as biodegradability, bioaccumulation potential in aquatic organisms, and acute toxicity to species like fish or daphnia. nih.govnih.gov It is crucial to ensure that the chosen QSAR model is applicable to the chemical class of biphenyls and that the prediction for this compound falls within the model's domain of applicability to ensure the reliability of the results. ecetoc.org

Applications in Materials Science and Advanced Technologies

Polymer and Macromolecule Precursors

Derivatives of 3,3'-Dimethylbiphenyl are valuable monomers for synthesizing a range of high-performance polymers. By functionalizing the biphenyl (B1667301) core with reactive groups such as hydroxyl (-OH), amine (-NH2), or isocyanate (-NCO), it can be polymerized to create materials with enhanced thermal and mechanical properties.

Liquid Crystal Polymers (LCPs) are a class of materials known for their exceptional strength, thermal stability, and chemical resistance, which can form highly ordered structures in the liquid phase wikipedia.org. The rigid biphenyl unit is a common mesogen, or rigid core, used in the creation of LCPs. Functionalized derivatives of this compound, such as 3,3'-dimethyl-4,4'-biphenol, can serve as diol monomers in the synthesis of thermotropic liquid-crystalline polyesters researchgate.net.

For instance, a structurally related compound, 3,3',5,5'-Tetramethyl-4,4'-biphenyldiol (TMBP), is a known intermediate for biphenyl LCPs. Polymers synthesized from TMBP exhibit high clearing points and favorable physical and chemical properties, making them suitable for producing high-performance engineering plastics sinocurechem.com. The general principle involves the polycondensation of a biphenolic monomer with a dicarboxylic acid to create a polyester (B1180765) with a rigid backbone, capable of forming liquid crystalline phases. The methyl groups on the biphenyl core can influence the polymer's solubility and processing characteristics without disrupting the rod-like geometry required for liquid crystal formation.

Table 1: Biphenyl-based Monomers in Liquid Crystal Polymer Synthesis

Monomer DerivativeCo-monomer ExampleResulting Polymer TypeKey Properties
4,4'-BiphenolTerephthalic acidAromatic PolyesterHigh crystal-to-nematic transition temperatures (448–460 °C) researchgate.net
3,3',5,5'-Tetramethyl-4,4'-biphenyldiol (TMBP)Dicarboxylic acidsBiphenyl Liquid Crystal PolymerHigh clearing point, good physical and chemical properties sinocurechem.com

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. A key derivative of this compound in this field is 3,3'-Dimethyl-4,4'-biphenylene diisocyanate (TODI) cymitquimica.comtcichemicals.com. The synthesis of TODI involves the conversion of 3,3'-dimethylbenzidine into its diisocyanate form chemblink.com.

TODI is used as a monomer to produce high-performance polyurethane elastomers. The incorporation of the rigid and symmetric this compound unit into the polymer backbone imparts improved thermal stability and mechanical properties compared to polyurethanes made from more common diisocyanates chemblink.com. These materials are noted for their durability, flexibility, and resistance to abrasion and chemicals. Consequently, polyurethanes derived from TODI are applied in demanding applications, including industrial coatings, adhesives, and specialty elastomers chemblink.comchemicalbook.com.

High-temperature engineering plastics are materials that retain their structural integrity and mechanical properties at elevated temperatures pbi-am.com. Derivatives of the biphenyl structure can be incorporated as modifying monomers to enhance the performance of existing plastics.

For example, 3,3',5,5'-Tetramethyl-4,4'-biphenyldiol (TMBP), which shares the core biphenyl structure, is used as a modifying monomer for materials such as polyester, polyurethane, polycarbonate, and polysulfone. Its incorporation leads to the production of superior engineering plastics and composite materials with excellent heat resistance sinocurechem.com. Similarly, dicarboxylic acid derivatives of biphenyl, such as biphenyldicarboxylic acid (BPDC), have been shown to enhance the thermal-oxidative stability and oxygen barrier properties of polyesters like poly(ethylene terephthalate) (PET) acs.org. The rigid nature of the biphenyl unit contributes to a higher glass transition temperature (Tg) and improved stiffness in the modified polymers.

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace and microelectronics titech.ac.jp. These polymers are typically synthesized through the polycondensation of a dianhydride and a diamine dakenchem.com.

Diamine derivatives of this compound are used to create soluble and processable polyimides. The introduction of methyl groups and other bulky substituents onto the polymer backbone disrupts chain packing, which enhances solubility without significantly compromising thermal stability. A study detailed the synthesis of new soluble polyimides from various aromatic dianhydrides and 3,3'‑dimethyl‑4,4'‑diamino‑5,5'‑diethyldiphenylmethane (DMEPMA), a monomer containing the this compound moiety titech.ac.jp. These polyimides were soluble in common organic solvents and could be cast into films with good mechanical and thermal properties titech.ac.jp. The use of 3,3'-dimethylbenzidine as the diamine monomer also serves as a route to synthesize novel polyimides core.ac.uk.

Table 2: Properties of Polyimides Derived from this compound Analogs

Dianhydride MonomerDiamine Monomer Containing Biphenyl CoreResulting Polyimide PropertiesPotential Application
Various Aromatic Dianhydrides3,3'‑dimethyl‑4,4'‑diamino‑5,5'‑diethyldiphenylmethane (DMEPMA)Soluble in organic solvents, good mechanical properties, good thermal resistance titech.ac.jpMicroelectronic fields, films, coatings titech.ac.jp

Electronic and Optoelectronic Materials

The conjugated system of the biphenyl core makes it an attractive component for materials used in organic electronics. These materials can transport charge carriers (electrons or holes) and are essential for the function of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) researchgate.net.

Derivatives of this compound have been investigated for their utility in organic electronic devices. The biphenyl unit can be incorporated into larger molecular structures to tune the electronic properties and morphology of the resulting material. Acetyl derivatives of this compound are noted to have applications in the field of liquid crystals and polymers with electro-optical potential researchgate.net.

In a more direct application, a derivative, 4,4'-bis(9-carbazolyl)-2,2'-dimethyl-biphenyl , has been successfully used as a carrier-transporting host material for the emissive layer in a blue phosphorescent organic light-emitting diode (OLED). The use of this specific host material, which possesses a high triplet energy, contributed to the efficiency of the device acs.org. The methyl groups in the 2,2'-positions (structurally isomeric to the 3,3'-dimethyl compound) create a twisted biphenyl core, which can be a strategic design element to control intermolecular interactions and achieve high triplet energies, a crucial parameter for efficient blue phosphorescent emitters.

Organic Light Emitting Diodes (OLEDs)

In the field of Organic Light Emitting Diodes (OLEDs), particularly for blue light emission, the design of the host material is critical for achieving high efficiency and long operational stability. Derivatives of this compound are utilized in the synthesis of advanced host materials that facilitate efficient energy transfer to phosphorescent emitters.

The core principle behind using this structure is the intentional disruption of π-conjugation across the biphenyl core. By introducing substituents at the 3- and 3'-positions (a meta-linkage), and often in combination with bulky groups at the 2- and 2'-positions, a significant twist is induced between the two phenyl rings. This steric hindrance effectively decouples the electronic systems of the two halves of the molecule.

The resulting loss of conjugation leads to a high triplet energy (ET), a crucial property for a host material. To ensure efficient phosphorescence, the host's triplet energy must be higher than that of the guest emitter (dopant), preventing back energy transfer and non-radiative decay. For blue emitters, which have high intrinsic triplet energies, hosts with ET values around 2.8 eV or higher are required. The twisted 3,3'-disubstituted biphenyl scaffold is an effective strategy for achieving these high triplet energies.

Research has demonstrated the synthesis of bipolar host materials where a hole-conducting moiety (like carbazole) and an electron-transporting moiety (like triazine) are linked by a twisted, non-conjugated biphenyl unit. researchgate.net This design confines the triplet excitons and ensures balanced charge transport within the emissive layer, leading to improved device performance. For instance, a bipolar host material incorporating a biphenyl unit with methyl groups in the 2- and 2'-positions and meta-linked carbazoles achieved a high triplet energy of 2.81 eV. researchgate.net OLEDs fabricated with such hosts exhibit high external quantum efficiencies and excellent morphological stability, attributed to high glass transition temperatures (Tg). researchgate.net

Host Material FeatureStructural OriginResulting PropertyBenefit for OLEDs
Twisted Biphenyl CoreSubstitution at 2,2'- and/or 3,3'- positionsReduced π-conjugationConfines triplet excitons on molecular fragments
High Triplet Energy (ET)Reduced π-conjugation> 2.8 eVPrevents energy back-transfer from blue phosphorescent emitters
Bipolar TransportLinking donor and acceptor units via the biphenyl coreBalanced electron and hole transportImproves recombination efficiency in the emissive layer
High Glass Transition Temp (Tg)Rigid, non-planar molecular structure> 130 °CEnsures morphological stability and device longevity

Organic Solar Cells (OSCs)

In organic solar cells, the this compound structure is relevant as a component within the photoactive layer, which typically consists of a blend of electron donor and electron acceptor materials. A patent for organic solar cells includes the use of biphenyl compounds as a component in the photoactive layer to improve device performance. stanford.edu

A key strategy for enhancing the power conversion efficiency (PCE) in non-fullerene acceptor (NFA)-based OSCs is the reduction of non-radiative energy loss. Molecular engineering of the acceptor molecule plays a crucial role here. Research has shown that incorporating three-dimensional, non-flat biphenyl side chains into Y-series NFA molecules is an effective method for improving OSC performance.

While not specifically this compound, this research highlights the utility of the biphenyl scaffold. The introduction of these bulky side chains can:

Optimize Morphology: The steric hindrance from the biphenyl groups helps to weaken intermolecular π-π stacking. This can lead to a more favorable bulk heterojunction morphology with reduced charge trapping and more efficient charge dynamics.

Tune Electronic Structure: The biphenyl units can increase the molecular dipole moment, which is effective in reducing non-radiative energy loss.

Non-linear Optical Devices

Non-linear optical (NLO) materials are essential for applications in photonics, including frequency conversion and optical switching. Organic molecules with extended π-conjugation and significant charge asymmetry often exhibit large third-order NLO susceptibility (χ(3)). The biphenyl structure is a common building block in NLO-active chromophores. However, a review of available scientific literature does not provide specific experimental data, such as Z-scan measurements or third-order susceptibility values, for this compound or its direct derivatives. While the synthesis and optical properties of some 3,3'-disubstituted biphenyl compounds have been reported, their characterization for NLO applications is not detailed. mtak.hu Therefore, its specific role or potential in non-linear optical devices remains an area for future investigation.

Semi- and Photoconductivity Applications

The potential for this compound to be used in semiconducting applications arises from its ability to form conjugated polymers. Polymers with a backbone of repeating aromatic units, such as poly(this compound), are classified as organic semiconductors. In these materials, the overlap of p-orbitals along the polymer chain creates delocalized π-electron systems, which form valence (Highest Occupied Molecular Orbital, HOMO) and conduction (Lowest Unoccupied Molecular Orbital, LUMO) bands. The energy difference between these bands is the band gap, which typically ranges from 1-3 eV for conjugated polymers. psu.edu

The electrical conductivity (σ) of such a polymer is dependent on both the concentration of charge carriers (n) and their mobility (μ), as described by the equation σ = nqμ, where q is the elementary charge. The charge carrier mobility in organic semiconductors is heavily influenced by molecular packing and structural order. While polymers of this compound are theoretically semiconducting, the twist in the biphenyl linkage would likely reduce the effective conjugation length compared to a more planar polymer, which could in turn affect charge transport properties.

Photoconductivity is a related phenomenon where the electrical conductivity of a material increases upon absorption of photons. In organic semiconductors, light absorption generates excitons (bound electron-hole pairs), which can then dissociate into free charge carriers, increasing the conductivity. While photorefractive polymer composites have been studied for their photoconductive dynamics, the specific use or detailed characterization of poly(this compound) in such applications is not prominent in the literature. slideshare.netresearchgate.net

Photovoltaic Cells

The application of this compound in photovoltaic cells is primarily within the subfield of organic solar cells (OSCs), as detailed in section 6.2.3. OSCs are a specific type of photovoltaic cell that utilizes organic materials to absorb light and generate electricity. The strategies of incorporating biphenyl moieties into the molecular structure of non-fullerene acceptors to optimize the active layer morphology and reduce energy loss are directly applicable to the development of high-performance photovoltaic devices.

Other types of photovoltaic cells, such as dye-sensitized solar cells (DSSCs), rely on a sensitizing dye adsorbed onto a wide-bandgap semiconductor like TiO2. nih.govaps.orgheraeus-precious-metals.com While many organic structures are used as dyes, the specific application of this compound as a core component in dyes for DSSCs is not well-documented in current research.

Fine Chemicals and Intermediates

Reagent in Palladium-Catalyzed Chemoselective Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The performance of these reactions is highly dependent on the phosphine (B1218219) ligand coordinated to the palladium center. Biaryl phosphines are a major class of ligands known to provide highly active and stable catalysts. aps.org

These ligands are valued for their ability to be fine-tuned both sterically and electronically to promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. While many substituted biaryl phosphines have been developed and successfully applied in chemoselective arylation reactions, the specific synthesis and application of phosphine ligands derived from a this compound scaffold are not extensively detailed in the surveyed literature. The development of new phosphine ligands is an active area of research, but specific reports highlighting the advantages or specific use-cases of a this compound-based phosphine ligand in achieving chemoselectivity in palladium-catalyzed arylations are not available. prochemonline.com

Dye Intermediates

The primary role of this compound in the dye industry is through its diamine derivative, this compound-4,4'-diamine, also known as o-tolidine. chemspider.com This compound is a crucial intermediate in the production of a class of azo dyes. Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most diverse group of synthetic colorants. mdpi.comlongdom.org They are valued for their wide range of bright colors, ease of manufacture, and strong performance in dyeing textiles, leather, and paper. mdpi.comroadmaptozero.com

The synthesis process involves the diazotization of this compound-4,4'-diamine, followed by a coupling reaction with other aromatic compounds to form the final dye molecule. longdom.org However, it is important to note that certain azo dyes derived from intermediates like 3,3'-dimethylbenzidine are subject to restrictions. Legislation in various regions, including the European Union, limits the use of azo dyes that can undergo reductive cleavage to release specific aromatic amines, including 3,3'-dimethylbenzidine, which are considered potentially carcinogenic. roadmaptozero.com

Plasticizers

In the field of polymer science, plasticizers are additives used to increase the flexibility, workability, and durability of materials, most notably polyvinyl chloride (PVC). specialchem.comresearchgate.net Dimethylbiphenyl (DMBP) isomers, as a group, are recognized as useful intermediates in the production of plasticizers. google.com The typical synthesis pathway involves the oxidation of DMBP to form the corresponding dicarboxylic acid, which is then esterified to create the final plasticizer. google.com

However, within the mixture of DMBP isomers, the 3,3'- form is not the most desired for this application. Research and industrial processes aim to maximize the yield of the 3,4'- and particularly the 4,4'- isomers of dimethylbiphenyl for conversion into high-performance plasticizers and polyesters. google.comacs.org Consequently, production methods often involve steps to separate out the 2,x'- and this compound isomers or to isomerize the less valuable 3,3'-DMBP into the more commercially desirable 4,4'-DMBP. google.comacs.org This indicates that while this compound is a component in the synthesis stream, it is generally considered a lower-value precursor that requires further processing.

Stabilizers for Petroleum Products

The use of this compound as a direct stabilizer for petroleum products is not extensively documented in available research. Petroleum products, especially gasolines containing unstable olefinic components from cracking processes, require antioxidants to prevent gum formation and degradation. google.cominnospec.com The common classes of antioxidants used for this purpose are primary antioxidants like phenylenediamines and hindered phenols, and secondary antioxidants such as phosphites. google.cominnospec.com While derivatives of aromatic compounds are central to fuel stabilization, specific data on the application of this compound in this role is limited.

Biomedical Applications

The rigid yet adaptable biphenyl structure of this compound makes it a valuable scaffold for the synthesis of biologically active molecules. Its derivatives are being investigated for a range of biomedical applications, from pharmaceutical precursors to advanced cancer research.

Precursors for Synthesizing Pharmaceuticals

Biphenyl compounds are important intermediates in the preparation of pharmaceutical agents. google.com The this compound framework has been successfully incorporated into complex molecules with potential therapeutic value. A notable example is its use in the synthesis of potent and orally bioavailable ortho-substituted biphenyl mannosides, which are being investigated as FimH antagonists. nih.gov FimH is a bacterial lectin involved in the adhesion of uropathogenic E. coli, and its inhibition is a target for new antibacterial therapies. nih.gov The synthesis of these potential pharmaceuticals involves multi-step processes, including Suzuki cross-coupling reactions with derivatives of the this compound structure, such as in the preparation of 4′-(α-D-mannopyranosyloxy)-N,3′-dimethylbiphenyl-3-carboxamide. nih.gov

Potential for Biocompatible Materials (e.g., Implants and Devices)

Biocompatible polymers are essential for medical applications where materials come into contact with living tissue, such as in drug delivery systems, tissue scaffolds, and medical implants. mdpi.com These materials are designed to avoid toxic or immunological responses. mdpi.com While many synthetic polymers, such as polyurethanes and those containing phosphorylcholine (B1220837) (MPC) groups, have been developed for their biocompatibility, the direct use of this compound to create such polymers for implants and devices is not well-established. scispace.com

However, related research has explored the synthesis of novel polymers from derivatives like 3,3'-dimethoxybiphenyl-4,4'-diamine, which are then blended with materials like polyvinyl alcohol or chitosan (B1678972) and mixed with silica (B1680970) nanoparticles to create nanocomposites. kashanu.ac.ir These specific composites have been evaluated for antibacterial activity, indicating a potential application in the broader field of biomaterials. kashanu.ac.ir

Research in Cancer Treatment (via dicarboxylic acid derivatives)

A significant area of biomedical research for this compound is through its dicarboxylic acid derivative, Biphenyl-3,3′-dicarboxylic acid, and related compounds. nih.gov The biphenyl carboxylic acid scaffold is a key feature in a variety of molecules designed and synthesized for their potential anticancer properties. ajgreenchem.comajgreenchem.com

Researchers have synthesized libraries of small molecule biphenyl carboxylic acids and evaluated their in vitro anticancer activity against various human cancer cell lines. ajgreenchem.comajgreenchem.com These studies have demonstrated that specific derivatives can exhibit potent cytotoxic activity. For instance, certain biphenyl carboxylic acid analogs have shown significant efficacy against breast cancer cell lines like MCF-7 and MDA-MB-231. ajgreenchem.com The mechanism of action is often explored through molecular docking studies, for example, by targeting receptors like estrogen receptor alpha (ERα). ajgreenchem.com

Furthermore, metal complexes incorporating biphenyl dicarboxylic acid ligands have shown promise. Gold(III) complexes containing 2,2'-bipyridine-3,3'-dicarboxylic acid were found to be highly cytotoxic to several cancer cell lines, including A549 (lung), HeLa (cervical), MDA-231, and MCF-7 (breast), with activity significantly higher than the conventional chemotherapy drug cisplatin. nih.gov Studies on these complexes indicate they can induce cell death through apoptosis. nih.gov

Table 1: In Vitro Anticancer Activity of a Synthesized Biphenyl Carboxylic Acid Derivative (Compound 3j)

Cancer Cell Line Type IC₅₀ Value (µM) Standard Reference
MCF-7 Human Breast Cancer 9.92 ± 0.97 Tamoxifen
MDA-MB-231 Human Breast Cancer 9.54 ± 0.85 Tamoxifen

Data sourced from research on synthesized small molecule biphenyl carboxylic acids. ajgreenchem.com

Environmental Research and Ecotoxicology

Environmental Occurrence and Distribution

Ecotoxicological Studies

Specific ecotoxicological data from studies on aquatic or terrestrial organisms for 3,3'-Dimethylbiphenyl are absent from the available literature. Standard tests that determine acute or chronic toxicity, such as the median lethal concentration (LC50) or median effective concentration (EC50) for representative species like fish, daphnids, or algae, have not been reported for this compound.

The only available hazard information comes from aggregated notifications to the ECHA C&L Inventory, which provides GHS hazard classifications based on non-ecotoxicological endpoints. These classifications indicate that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) nih.gov. This information pertains to human health hazards and does not describe the compound's specific toxicity to environmental organisms.

Table 2: List of Chemical Compounds Mentioned

Compound Name
2,3-dihydroxybiphenyl
This compound
Benzoic acid
Biphenyl (B1667301)
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid

Role as a Corrosion Inhibitor

There is no scientific literature available that identifies or investigates this compound as a corrosion inhibitor. Research in this area focuses on derivatives of this compound, such as this compound-4,4'-diamin (o-Tolidine), which has been studied for its corrosion inhibition properties. However, as per the strict instructions to focus solely on this compound, no information can be provided on its electrochemical effects on carbon steel or the influence of concentration and temperature on its inhibition efficiency, as no such studies have been published.

Due to the absence of research data for these specific topics, generating a scientifically accurate and informative article that adheres to the provided outline is not feasible.

Toxicological Studies and Health Aspects of Derivatives E.g., 3,3 Dimethylbenzidine and Diisocyanates

Acute Toxicity Studies

Acute toxicity studies evaluate the adverse effects that occur shortly after a single or short-term exposure to a substance.

The median lethal dose (LD50) is a measure of the lethal dose of a toxin, radiation, or pathogen. The value of LD50 for a substance is the dose required to kill half the members of a tested population after a specified test duration.

For 3,3'-Dimethylbenzidine , the acute oral LD50 value in rats has been determined to be 404 mg/kg. researchgate.net

The diisocyanate derivative, 3,3'-dimethylbiphenyl-4,4'-diyl diisocyanate (TODI) , exhibits low acute oral and dermal toxicity. In studies conducted on Sprague Dawley rats, the median lethal dose (LD50) for both oral and dermal routes was found to be greater than 2000 mg/kg bw. industrialchemicals.gov.au In the acute dermal toxicity study, very slight, well-defined erythema was noted at the application site within a day of dosing. industrialchemicals.gov.au

Table 1: Oral and Dermal LD50 Values

CompoundTestSpeciesRouteLD50 Value
3,3'-DimethylbenzidineAcute ToxicityRatOral404 mg/kg
This compound-4,4'-diyl diisocyanateAcute ToxicityRatOral>2000 mg/kg bw
This compound-4,4'-diyl diisocyanateAcute ToxicityRatDermal>2000 mg/kg bw

The median lethal concentration (LC50) is a standard measure of the toxicity of the surrounding medium that will kill half of the sample population of a specific test animal in a specified period through exposure via inhalation.

This compound-4,4'-diyl diisocyanate (TODI) is considered to have moderate acute inhalation toxicity. industrialchemicals.gov.au A study reported a median lethal concentration (LC50) of 2.06 mg/L for male rats and 4.44 mg/L for female rats. industrialchemicals.gov.au

Table 2: Inhalation LC50 Values

CompoundTestSpeciesSexLC50 Value
This compound-4,4'-diyl diisocyanateAcute ToxicityRatMale2.06 mg/L
This compound-4,4'-diyl diisocyanateAcute ToxicityRatFemale4.44 mg/L

Sensitization Potential

Sensitization is an immunological response to a substance resulting in a state of hypersensitivity. Subsequent exposures can lead to allergic reactions.

Diisocyanates are a well-documented cause of occupational asthma, indicating their potential as respiratory sensitizers. cdc.govca.gov For This compound-4,4'-diyl diisocyanate (TODI) , structural alerts and predictive models indicate a potential for respiratory sensitization. industrialchemicals.gov.au Based on data from structurally related diisocyanates such as hexamethylene diisocyanate (HDI), methylene (B1212753) diphenyl diisocyanate (MDI), and toluene (B28343) diisocyanate (TDI), which are known to cause respiratory sensitization in humans, TODI is also expected to be a respiratory sensitizer. industrialchemicals.gov.au Animal studies with these related compounds have demonstrated the production of specific antibodies and impairment of pulmonary function following inhalation exposure, supporting this classification. industrialchemicals.gov.au

Genetic Toxicity (Genotoxicity)

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer.

3,3'-Dimethylbenzidine has demonstrated mutagenic activity in various studies. In Ames tests, which use bacteria to test for gene mutations, metabolites of 3,3'-dimethylbenzidine showed stronger mutagenic effects than the parent compound, particularly with metabolic activation. researchgate.netnih.gov It is known to cause mutations in Salmonella typhimurium. nih.gov Furthermore, 3,3'-dimethylbenzidine has been shown to induce chromosome aberrations and sister chromatid exchanges in in-vitro tests with Chinese hamster ovary (CHO) cells. researchgate.netnih.gov

The genotoxicity potential of This compound-4,4'-diyl diisocyanate (TODI) is considered equivocal. industrialchemicals.gov.au It has shown positive results in some in-vitro genotoxicity studies. industrialchemicals.gov.au However, there is uncertainty regarding its effects in in-vivo studies, specifically whether the chemical reaches the target tissues in sufficient amounts to cause genetic damage. industrialchemicals.gov.au It is important to note that its potential metabolite, 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (TODA), is classified as a suspected mutagen (Germ cell mutagenicity – category 2). industrialchemicals.gov.au Structurally related diisocyanates have generally produced negative results in in-vivo inhalation genotoxicity tests. industrialchemicals.gov.au Both Toluene diisocyanate (TDI) and 4,4'-methylenediphenyl diisocyanate (MDI) have tested positive in a number of short-term tests, inducing gene mutations and chromosomal damage. researchgate.net

Table 3: Summary of Genetic Toxicity Findings

CompoundTest SystemResult
3,3'-DimethylbenzidineAmes Test (S. typhimurium)Positive (especially with metabolic activation) researchgate.netnih.gov
3,3'-DimethylbenzidineChromosome Aberration (in vitro, CHO cells)Positive researchgate.netnih.gov
3,3'-DimethylbenzidineSister Chromatid Exchange (in vitro, CHO cells)Positive researchgate.netnih.gov
This compound-4,4'-diyl diisocyanateGenotoxicity PotentialEquivocal (Positive in vitro, uncertain in vivo) industrialchemicals.gov.au

In Vitro Genotoxicity Studies

In vitro studies have been instrumental in elucidating the genotoxic potential of this compound derivatives. For instance, this compound-4,4'-diyl diisocyanate (TODI) has tested positive in in vitro genotoxicity assays, though there is some uncertainty whether these results were influenced by instability in the aprotic polar solvents used industrialchemicals.gov.au.

In contrast, studies using the Salmonella typhimurium tester strain TA102, which is specifically sensitive to agents that produce reactive oxygen species (ROS), found that 3,3'-Dimethylbenzidine (also known as o-tolidine) was not mutagenic researchgate.net. However, other related compounds like 3,3'-dimethoxybenzidine (B85612) were strongly mutagenic in the same assay system in the presence of a metabolic activation system (S9) researchgate.net. Further research has provided evidence that 3,3′-dimethoxybenzidine dihydrochloride (B599025) can induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells, both with and without metabolic activation ornl.gov.

Structure-activity relationship studies on derivatives of the related compound 4-aminobiphenyl (B23562) have shown that in Salmonella strain TA98 with metabolic activation, there is a strong trend of increasing mutagenicity with an increase in the electron-withdrawing capability of substituents on the molecule umich.edu.

Table 1: Summary of In Vitro Genotoxicity Findings for this compound Derivatives and Related Compounds
CompoundTest SystemResultReference
This compound-4,4'-diyl diisocyanate (TODI)General in vitro assaysPositive industrialchemicals.gov.au
3,3'-DimethylbenzidineSalmonella typhimurium TA102Not Mutagenic researchgate.net
3,3'-DimethoxybenzidineSalmonella typhimurium TA102 (with S9)Strongly Mutagenic researchgate.net
3,3'-Dimethoxybenzidine dihydrochlorideChinese Hamster Ovary CellsInduced sister chromatid exchanges & chromosomal aberrations ornl.gov

In Vivo Genotoxicity Studies

In vivo studies provide critical information on how these compounds behave in a whole-organism system. Research on 3,3′-dimethoxybenzidine demonstrated dose-dependent DNA fragmentation and increased frequencies of micronucleated cells in both rat and human hepatocytes, along with increased DNA damage to urinary bladder cells ornl.gov.

Conversely, in vivo studies for this compound-4,4'-diyl diisocyanate (TODI) have returned negative results industrialchemicals.gov.au. However, researchers have noted uncertainty as to whether the chemical reached the target tissues in sufficient concentrations to induce a genotoxic effect industrialchemicals.gov.au. Studies on a series of 4-aminobiphenyl and 4-aminostilbene (B1224771) derivatives found that while they caused chromosomal aberrations in the bone-marrow cells of mice, the genotoxic effects observed in vivo could not be correlated to the electronic or hydrophobicity parameters that were predictive in in vitro assays umich.edu.

Role of Reactive Oxygen Species in Genotoxicity

The generation of reactive oxygen species (ROS) is a known mechanism of genotoxicity for some aromatic amines. The use of Salmonella typhimurium tester strain TA102, which is sensitive to ROS-producing agents, helps to investigate this mechanism researchgate.net. While the parent compound benzidine (B372746) can lead to the generation of ROS, studies on 3,3'-Dimethylbenzidine (DMB) suggest that the involvement of oxidative stress in DMB-induced carcinogenesis is unlikely researchgate.net.

Carcinogenicity Studies

Based on sufficient evidence from studies in experimental animals, 3,3'-Dimethylbenzidine is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP) nih.govnih.govornl.gov. The International Agency for Research on Cancer (IARC) classifies 3,3'-Dimethylbenzidine in Group 2B, as possibly carcinogenic to humans ornl.gov. This classification is supported by extensive animal data demonstrating tumor induction at multiple sites nih.govnih.gov. Dyes that are metabolized to 3,3'-Dimethylbenzidine are also reasonably anticipated to be human carcinogens nih.govnih.govnih.gov.

Tumor Induction in Animal Models

Animal studies have consistently demonstrated the carcinogenic potential of 3,3'-Dimethylbenzidine. In studies conducted by the National Toxicology Program (NTP), the administration of 3,3'-Dimethylbenzidine dihydrochloride in the drinking water to F344/N rats resulted in an increased incidence of both benign and malignant tumors at numerous tissue sites nih.govnih.govnih.govepa.gov.

Tumors were observed in the skin (basal-cell adenoma or squamous-cell papilloma or carcinoma), Zymbal gland (carcinoma), liver (hepatocellular adenoma or carcinoma), oral cavity, preputial and clitoral glands (adenoma or carcinoma), and the gastrointestinal tract (adenomatous polyps of the large intestine and adenocarcinoma of the small intestine) nih.govnih.govnih.govnih.gov. Additionally, subcutaneous injection of 3,3'-Dimethylbenzidine in rats primarily caused Zymbal-gland cancer nih.govnih.gov. The pattern of tumors induced by 3,3'-Dimethylbenzidine and its-based dyes is similar to that observed with structurally related chemicals like 3,3'-dimethoxybenzidine nih.govnih.govnih.gov.

Table 2: Tumor Sites Observed in F344/N Rats Exposed to 3,3'-Dimethylbenzidine Dihydrochloride in Drinking Water Studies
Organ/Tissue SiteTumor Type (Benign and/or Malignant)Sex Affected
Zymbal GlandAdenoma or CarcinomaBoth
LiverHepatocellular Adenoma or CarcinomaBoth
SkinBasal-cell Adenoma or Squamous-cell Papilloma or CarcinomaBoth
Preputial GlandAdenoma or CarcinomaMale
Clitoral GlandAdenoma or CarcinomaFemale
Large IntestineAdenomatous PolypsBoth
Small IntestineAdenocarcinomaMale
LungAdenomaMale
Oral CavitySquamous-cell Papilloma or CarcinomaFemale
Mammary GlandAdenocarcinomaFemale
Source: National Toxicology Program (NTP) studies nih.govnih.gov.

Metabolism to Carcinogenic Amines (e.g., 3,3'-Dimethylbenzidine)

A critical aspect of the carcinogenicity of many derivatives, particularly azo dyes, is their metabolic conversion to 3,3'-Dimethylbenzidine. The azo linkages in these dyes are readily cleaved through chemical or enzymatic reduction to release the free 3,3'-Dimethylbenzidine amine nih.govnih.gov. This metabolic process is a generalized phenomenon observed across all animal species that have been studied nih.govnih.govnih.gov. Bacteria within the gastrointestinal tract are considered primary agents in this metabolic breakdown nih.gov. The release of this known carcinogen is a key mechanism underlying the toxicity of the parent dyes nih.gov.

Systemic Toxicity

Beyond its carcinogenic effects, 3,3'-Dimethylbenzidine and its derivatives can induce systemic toxicity. Chronic oral exposure in rats to 3,3'-Dimethylbenzidine dihydrochloride led to non-cancerous effects in the liver, kidney, spleen, bone marrow, thymus, and lymph nodes epa.gov. In a 13-week study, chemical-induced hepatocellular and renal lesions were observed nih.gov. Additionally, changes in serum thyroid hormone levels, specifically decreases in triiodothyronine (T3) and thyroxine (T4), were noted in exposed rats nih.gov. Acute inhalation exposure to high levels of 3,3'-Dimethylbenzidine may cause irritation to the nose and throat in humans epa.gov. In acute toxicity studies of the diisocyanate TODI in rats, necropsy of deceased animals revealed effects such as lung enlargement and hemorrhage, dark liver, and pale kidneys industrialchemicals.gov.au.

Effects on Respiratory Tract

3,3'-Dimethylbenzidine:

Acute, high-level exposure to 3,3'-dimethylbenzidine in humans can lead to irritation of the nose and throat, which may manifest as coughing and wheezing chemicalbook.comnj.gov. Animal studies have not provided information on the acute effects of this compound nih.gov.

Diisocyanates:

Derivatives of this compound, such as this compound-4,4'-diyl diisocyanate (TODI), are recognized for their significant effects on the respiratory tract. These compounds are classified as respiratory sensitizers tcichemicals.comindustrialchemicals.gov.au. Inhalation may provoke allergic reactions, asthma-like symptoms, or breathing difficulties tcichemicals.comdguv.dekronospan.com. The reactivity of diisocyanates can cause irritation and inflammation of the respiratory tract at high concentrations industrialchemicals.gov.au. Chronic inhalation exposure to isocyanates in a work environment is a leading cause of occupational asthma industrialchemicals.gov.au. These respiratory effects are a primary health concern associated with diisocyanate exposure industrialchemicals.gov.au.

Toxicokinetics, Metabolism, and Distribution

3,3'-Dimethylbenzidine:

The primary routes of human exposure to 3,3'-dimethylbenzidine are through inhalation, dermal contact, and ingestion nih.govnih.gov. While dyes based on this compound may not be significantly absorbed through the skin, 3,3'-dimethylbenzidine itself is known to readily penetrate the skin nih.gov.

Metabolism of dyes derived from 3,3'-dimethylbenzidine to release the free form of the compound is a consistent finding across all animal species studied. This metabolic process is largely attributed to the activity of bacteria within the gastrointestinal tract nih.govnih.gov. In animal models, metabolites of 3,3'-dimethylbenzidine have demonstrated stronger mutagenic potential than the original compound fishersci.com.

Diisocyanates:

The toxicokinetics of this compound diisocyanate are influenced by the route of exposure. Dermal absorption is anticipated to be low. Conversely, oral bioavailability is also limited due to the formation of insoluble polyureas in the stomach. However, complete absorption is expected following inhalation industrialchemicals.gov.au.

There is evidence for the metabolism of the diisocyanate to 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (TODA) after oral and dermal exposure, but not following inhalation industrialchemicals.gov.au. The potential metabolite, TODA, is suspected of causing genetic defects industrialchemicals.gov.au.

Regulatory and Safety Information

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical substances.

3,3'-Dimethylbenzidine and its Dihydrochloride Salt:

The GHS classification for 3,3'-dimethylbenzidine and its dihydrochloride salt indicates significant health and environmental hazards.

Hazard ClassHazard Statement CodeHazard Statement
Acute Toxicity (Oral)H302Harmful if swallowed chemicalbook.comnih.govnih.govhpc-standards.com
CarcinogenicityH350May cause cancer chemicalbook.comnih.govnih.govhpc-standards.com
Hazardous to the Aquatic Environment, Long-Term HazardH411Toxic to aquatic life with long lasting effects chemicalbook.comnih.govnih.govhpc-standards.com

This compound-4,4'-diyl Diisocyanate (TODI):

The diisocyanate derivative also presents a range of health and environmental hazards according to its GHS classification.

Hazard ClassHazard Statement CodeHazard Statement
Acute Toxicity (Inhalation)H332Harmful if inhaled tcichemicals.comindustrialchemicals.gov.audguv.dechemblink.com
Skin SensitizationH317May cause an allergic skin reaction tcichemicals.comdguv.dekronospan.com
Respiratory SensitizationH334May cause allergy or asthma symptoms or breathing difficulties if inhaled tcichemicals.comdguv.dekronospan.com
Germ Cell MutagenicityH341Suspected of causing genetic defects tcichemicals.com
CarcinogenicityH351Suspected of causing cancer tcichemicals.comindustrialchemicals.gov.audguv.dekronospan.com
Hazardous to the Aquatic Environment, Acute HazardH400Very toxic to aquatic life dguv.de
Hazardous to the Aquatic Environment, Long-Term HazardH410Very toxic to aquatic life with long lasting effects tcichemicals.comdguv.de

Q & A

What are the standard synthetic routes for 3,3'-Dimethylbiphenyl-4,4'-diamine, and how can reaction conditions be optimized?

Category: Basic (Synthesis Methodology)
Answer:
this compound-4,4'-diamine is typically synthesized via reductive coupling of o-nitrotoluene derivatives. A common method involves zinc powder or silicon iron powder in a sodium hydroxide medium to reduce o-nitrotoluene to 2,2'-dimethylhydrazobenzene, followed by acid-catalyzed rearrangement (e.g., 22.5% sulfuric acid or hydrochloric acid with sodium metabisulfite) to form the diamine . Alternative catalytic systems, such as cuprous oxide and copper metal in 2-ethoxy ethanol, have been used for coupling with halogenated aromatic acids (e.g., 2-chlorobenzoic acid) to generate derivatives . Optimization focuses on catalyst loading, solvent choice, and reaction time to minimize byproducts.

How does this compound-4,4'-diamine affect zebrafish embryonic development, and what experimental models are used to assess its toxicity?

Category: Advanced (Toxicological Mechanism)
Answer:
Studies using zebrafish embryos reveal concentration-dependent toxicity. At concentrations >4.32 mg/L, this compound-4,4'-diamine induces yolk agglomeration and embryonic death, while lower doses (≤2.16 mg/L) accelerate developmental stages without lethal effects . Experimental protocols involve exposing embryos to graded concentrations in standardized aquatic media, monitoring morphological changes (e.g., somite formation, heartbeat) over 72 hours. Dose-response curves and LC50 calculations are critical for establishing safety thresholds.

What physicochemical properties of this compound are essential for its application in analytical method development?

Category: Basic (Characterization)
Answer:
Key properties include:

  • Molecular weight : 212.29 g/mol (base compound) ; 248.75 g/mol for the hydrochloride salt .
  • Solubility : Slightly soluble in water (~10–50 mg/L at 25°C) but soluble in polar organic solvents (e.g., ethanol, DMSO) .
  • Thermal stability : Melting point of 129–131°C for the free base ; 361°C decomposition observed for the hydrochloride .
    These properties guide its use as a reference standard in HPLC, UV-Vis spectroscopy, and mass spectrometry, particularly for method validation under pharmacopeial guidelines .

How can researchers resolve contradictions in reported solubility and stability data for this compound derivatives?

Category: Advanced (Data Analysis)
Answer:
Discrepancies in solubility (e.g., aqueous vs. organic solvent data) often arise from differences in experimental conditions (pH, temperature, ionic strength). To address this:

Reproducibility testing : Validate measurements using controlled buffers (e.g., phosphate-buffered saline) and standardized protocols.

Advanced analytics : Employ hyphenated techniques (e.g., HPLC-UV/MS) to detect degradation products or impurities affecting stability .

Computational modeling : Use tools like COSMO-RS to predict solubility based on molecular descriptors .

What role does this compound-4,4'-diamine play in Schiff base synthesis, and how are reaction efficiencies quantified?

Category: Advanced (Reaction Design)
Answer:
The diamine serves as a versatile precursor for Schiff bases, reacting with aldehydes/ketones via nucleophilic addition. For example, coupling with 2-chlorobenzoic acid under basic conditions (anhydrous K₂CO₃) yields 2[(4'-amino-3,3'-dimethylbiphenyl-4-yl)amino]benzoic acid . Reaction efficiency is assessed by:

  • Yield optimization : Varying catalyst (Cu₂O/Cu) concentrations and solvent polarity.
  • Characterization : FT-IR for imine bond confirmation (C=N stretch ~1600 cm⁻¹), NMR for structural elucidation, and TGA for thermal stability .

What analytical standards and protocols ensure accurate quantification of this compound in environmental samples?

Category: Basic (Analytical Chemistry)
Answer:
Certified reference materials (CRMs) with ≥98% purity are used for calibration . Protocols include:

  • Sample preparation : Solid-phase extraction (SPE) for aqueous matrices; Soxhlet extraction for solids.
  • Chromatography : Reverse-phase HPLC with C18 columns and UV detection at 254 nm .
  • Quality control : Spike-recovery tests (85–115% acceptable range) and interlaboratory validation .

How does the electronic structure of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

Category: Advanced (Mechanistic Studies)
Answer:
The methyl groups at the 3,3' positions induce steric hindrance, reducing reactivity in bulky catalytic systems. However, electron-donating methyl substituents enhance aryl-metal bonding in Pd-catalyzed reactions (e.g., Suzuki-Miyaura couplings). Density functional theory (DFT) studies reveal lowered activation energies for intermediates, favoring ortho/para coupling pathways . Reaction monitoring via in situ NMR or GC-MS is recommended to track regioselectivity .

What are the critical considerations for handling this compound derivatives in laboratory settings?

Category: Basic (Safety and Storage)
Answer:

  • Hazards : Suspected carcinogen (U095 classification); handle in fume hoods with PPE .
  • Storage : Dark, airtight containers at 4°C to prevent photodegradation and oxidation .
  • Waste disposal : Neutralize acidic/basic residues before incineration or EPA-approved chemical waste protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.